2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine
Description
This compound is a sulfonamide-substituted indole derivative with a unique ethoxy-ethoxy linker and a morpholinoethylamine moiety. Key structural features include:
- Indole core: Modified at the 1-position with a 4-methylphenylsulfonyl group, enhancing metabolic stability and receptor affinity .
- Ethoxy-ethoxy chain: Extending from the 4-position of the indole, providing flexibility and hydrophilicity.
- Morpholinoethylamine terminus: The morpholine ring improves solubility and may modulate interactions with adrenergic or serotonergic receptors .
The compound's molecular formula is C₃₀H₃₅N₃O₅S, with a theoretical molecular weight of 557.68 g/mol. Its design combines elements of sulfonamide-based pharmaceuticals and indole derivatives, which are prevalent in CNS-targeting agents .
Properties
IUPAC Name |
N-[2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-21-5-7-22(8-6-21)34(29,30)28-12-9-23-24(28)3-2-4-25(23)33-20-19-31-16-11-26-10-13-27-14-17-32-18-15-27/h2-9,12,26H,10-11,13-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKKAVZVDQOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound may interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels. These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more.
Biological Activity
The compound 2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 470.6 g/mol. The structure features an indole core, which is known for various pharmacological activities, linked through an ether and amine functional groups that enhance its biological profile.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : Many indole derivatives possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : The compound may inhibit key enzymes such as xanthine oxidase, which is crucial in uric acid metabolism. This mechanism is beneficial in treating conditions like gout and hyperuricemia .
Biological Activity Data
Case Studies and Research Findings
-
Antioxidant Studies :
A study evaluated the antioxidant potential of various indole derivatives, including the target compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent against oxidative stress-related diseases . -
Cancer Research :
In a series of experiments on cancer cell lines, the compound exhibited significant cytotoxic effects, leading to apoptosis. This suggests that it may be developed as a novel anticancer agent targeting specific pathways involved in tumor growth and survival . -
Neuroprotective Effects :
Research involving neuronal cell cultures demonstrated that the compound could protect against neurotoxicity induced by oxidative stress. This highlights its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key differences between the target compound and analogues from the literature:
Pharmacological and Physicochemical Properties
- Solubility: The morpholinoethyl group in the target compound improves water solubility compared to benzyl () or methoxyphenyl () substituents .
- Receptor Binding :
- Toxicity : Chlorophenyl analogues () show higher cytotoxicity in vitro, suggesting the target compound’s methyl group may offer a safer profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
